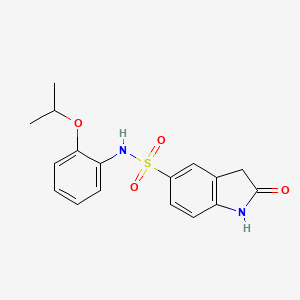
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one, also known as BPC-157, is a synthetic peptide that has been studied for its potential therapeutic applications. BPC-157 is a stable gastric pentadecapeptide that has been shown to have anti-inflammatory, wound healing, and angiogenic properties.
Mécanisme D'action
The exact mechanism of action of 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is not fully understood, but it is believed to act on the extracellular matrix and growth factors to promote tissue repair and regeneration. 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has also been shown to modulate the expression of genes involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects, including promoting angiogenesis, reducing inflammation, and promoting wound healing. 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has also been shown to protect against gastric ulcers and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in lab experiments is its stability, which allows for easy storage and handling. However, one limitation is the cost of synthesis, which can be expensive.
Orientations Futures
There are several potential future directions for research on 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one. One area of interest is its potential use in the treatment of bone fractures and osteoporosis. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one and to identify potential side effects.
Méthodes De Synthèse
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is synthesized by solid-phase peptide synthesis using Fmoc chemistry. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Applications De Recherche Scientifique
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has been studied for its potential therapeutic applications in a variety of conditions, including inflammatory bowel disease, tendon and ligament injuries, and bone fractures. 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has been shown to promote angiogenesis and wound healing, and to have anti-inflammatory effects.
Propriétés
IUPAC Name |
4-(4-benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-25-12-11-22-15-18(14-19(22)23)20(24)21-9-7-17(8-10-21)13-16-5-3-2-4-6-16/h2-6,17-18H,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKRRNJGUDURPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)

![N-[(2-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7629177.png)


![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)






![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)
